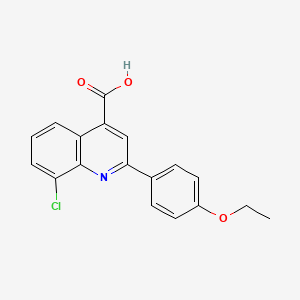

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a specialty product for proteomics research . It is a type of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is C18H14ClNO3 . Quinoline, the core structure of this compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its analogues have been functionalized for biological and pharmaceutical activities . Various synthesis procedures have been developed to tackle the drawbacks of the syntheses and side effects on the environment .Physical And Chemical Properties Analysis

The molecular weight of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is 327.77 .Applications De Recherche Scientifique

Fluorescence and Biological Activity

Quinoline derivatives, including 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, have been extensively researched for their fluorescence properties and potential biological activities. These compounds are known for their efficiency as fluorophores, making them valuable in biochemistry and medicine for studying various biological systems. Their structural features, including fused aromatic systems with heteroatoms, contribute to their sensitivity and selectivity, desirable traits for DNA fluorophores. Additionally, quinoline derivatives are explored for their antioxidative and radioprotective properties, indicating a promising avenue for developing therapeutic agents against oxidative stress-related conditions (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial Evaluation

The antimicrobial potential of quinoline derivatives is a significant area of interest. Research has demonstrated that some quinoline compounds exhibit antimicrobial activity against various microorganisms. This discovery is pivotal for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance. The structure-activity relationship of these derivatives can be leveraged to design more potent and selective antimicrobial agents, underscoring the therapeutic potential of quinoline derivatives in combating infectious diseases (Kumar & Kumar, 2021).

Synthesis and Chemical Transformations

The synthetic routes to obtain quinoline derivatives, including 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid, involve various chemical transformations that enhance their structural diversity and functional properties. These synthetic methodologies enable the creation of a broad range of compounds with potential applications in drug development, materials science, and as intermediates in organic synthesis. The exploration of these synthetic pathways contributes to the advancement of chemistry and materials science, providing insights into the molecular architecture and reactivity of quinoline derivatives (Gao et al., 2012).

Excited-State Intramolecular Proton Transfer (ESIPT)

Quinoline derivatives have also been studied for their photophysical properties, particularly in the context of excited-state intramolecular proton transfer (ESIPT). These studies are crucial for understanding the fundamental aspects of molecular fluorescence and for developing advanced fluorescent probes and materials. The ability of quinoline derivatives to undergo ESIPT can lead to dual-emission properties, which are useful for applications in sensing, imaging, and optoelectronic devices. The investigation of these photophysical phenomena expands our knowledge of molecular dynamics and the design of functional materials (Padalkar & Sekar, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Quinoline derivatives have been reported to exhibit a broad range of biological activities . For instance, some quinoline-4-carboxylic acid derivatives have been evaluated as potent inhibitors of alkaline phosphatases .

Mode of Action

For instance, some quinoline derivatives have been found to inhibit enzymes like topoisomerase II . They achieve this by interacting with the ATPase domain of the enzyme, thereby inhibiting its function .

Biochemical Pathways

For example, 8-hydroxyquinoline-2-carboxylic acid, a related compound, is known to act as a siderophore, chelating Fe (II), which could affect iron-dependent biochemical pathways .

Propriétés

IUPAC Name |

8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXSKZHAGHBZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814754.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2814755.png)

![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)

![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)

![Furazano[3,4-b]tetrazolo[1,5-d]pyrazin-5-amine, N-(4-iodophenyl)-](/img/structure/B2814763.png)